Enantiopure (S)-Cyclopropyl(phenyl)methanamine: Essential for Reproducible Sigma Receptor Pharmacology
In 1-phenyl-2-cyclopropylmethylamine series, the enantiomeric form dictates sigma receptor subtype preference. The (-)-cis enantiomer (structurally analogous to (S)-configuration compounds) displays preferential binding to sigma1 receptors, while the (+)-cis enantiomer shows selectivity for sigma2 receptors [1][2]. This stereochemical divergence makes the (S)-enantiomer essential for studies targeting sigma1-mediated pathways, whereas the (R)-enantiomer or racemate would confound results due to mixed sigma1/sigma2 activity.
| Evidence Dimension | Sigma receptor subtype preference |
|---|---|
| Target Compound Data | (S)-enantiomer (by stereochemical analogy): preference for sigma1 receptor binding |
| Comparator Or Baseline | (R)-enantiomer: preference for sigma2 receptor binding |
| Quantified Difference | Qualitative reversal of subtype selectivity based solely on stereochemistry |
| Conditions | Radioligand binding assays in guinea pig brain membranes (sigma1) and rat PC12 cells (sigma2) [1][2] |
Why This Matters
Procurement of the correct enantiomer is mandatory for reproducible sigma receptor pharmacology; using the wrong stereoisomer will alter the receptor subtype engagement profile and invalidate experimental conclusions.
- [1] Ronsisvalle G, Marrazzo A, Prezzavento O, Pasquinucci L, Falcucci B, Di Toro RD, Spampinato S. Substituted 1-phenyl-2-cyclopropylmethylamines with high affinity and selectivity for sigma sites. Bioorg Med Chem. 2000 Jun;8(6):1503-13. PMID: 10896126. View Source
- [2] Marrazzo A, Prezzavento O, Pasquinucci L, Vittorio F, Ronsisvalle G. Synthesis and pharmacological evaluation of potent and enantioselective sigma 1, and sigma 2 ligands. Farmaco. 2001 Mar;56(3):181-9. PMID: 11409325. View Source
